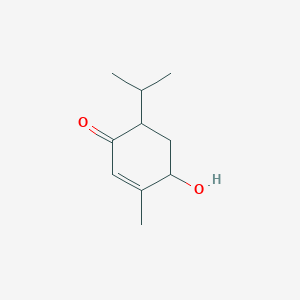
2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 . . It is a derivative of cyclohexenone and features a hydroxyl group, a methyl group, and an isopropyl group attached to the cyclohexene ring.
Preparation Methods
The synthesis of 2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Industrial production methods may involve the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Chemical Reactions Analysis
2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in nucleophilic conjugate addition reactions with organocopper reagents, Michael reactions, and Robinson annulations.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- has various scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound can act as an electrophile in various addition reactions, including conjugate addition of organocopper nucleophiles and Michael reactions . It can also undergo deprotonation at specific positions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- include:
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: This compound has a hydroxyl group at the 2-position instead of the 4-position.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: This compound lacks the hydroxyl group and has a different substitution pattern.
The uniqueness of 2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- lies in its specific substitution pattern and the presence of both hydroxyl and isopropyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-9,11H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGMQATUPGCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340744 |
Source


|
| Record name | 2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141978-04-3 |
Source


|
| Record name | 2-Cyclohexen-1-one, 4-hydroxy-3-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
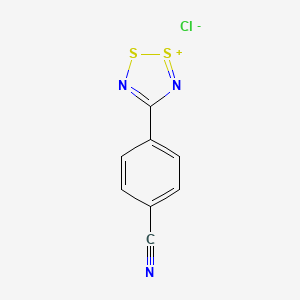
![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)
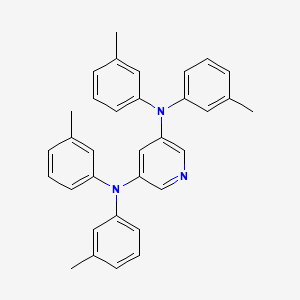
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
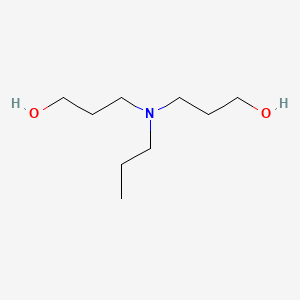

acetate](/img/structure/B12548326.png)
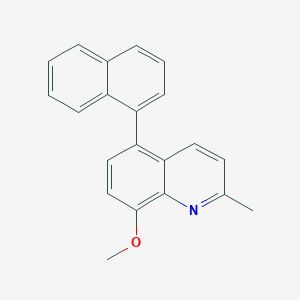
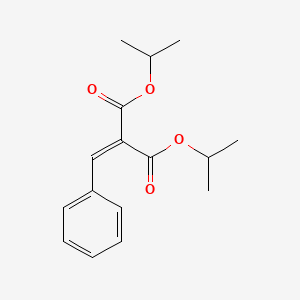
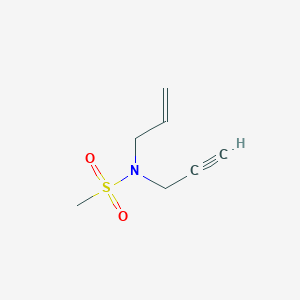
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)


